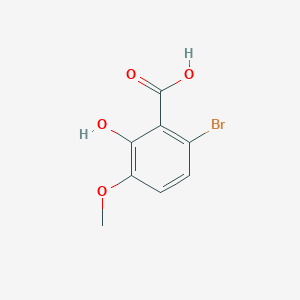
1-(2-Methoxyphenyl)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline core structure with a methoxyphenyl group attached at the first position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)quinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. For instance, graphene oxide nanosheets can be used as a catalyst in an aqueous medium at room temperature to facilitate the formation of quinazolinones . Another method involves the use of β-ketoesters or 1,3-diketones, which undergo selective C–C bond cleavage under elevated temperatures and metal-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions: 1-(2-Methoxyphenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolin-4(1H)-one derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit unique biological activities.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
1-(2-Methoxyphenyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2,3-Dihydroquinazolinones: These compounds have a reduced quinazoline ring and exhibit different biological activities.
4-Hydroxyquinazolinones: These derivatives have a hydroxyl group at the fourth position and are known for their enhanced cytotoxicity against certain cancer cell lines.
Thiazoloquinazoline Derivatives: These compounds contain a fused thiazole ring and have shown significant antifungal and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-9-5-4-8-13(14)17-10-16-15(18)11-6-2-3-7-12(11)17/h2-10H,1H3 |
InChIキー |
HHXNCTSRLOGZFH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2C=NC(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)



amine](/img/structure/B11925299.png)
![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)



![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)


![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)
![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)
